molecular formula C16H16ClN3S B5235637 4-(2,4-dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride

4-(2,4-dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B5235637
M. Wt: 317.8 g/mol
InChI Key: IBYCUUSJRZAAKL-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a pyridine ring, and a dimethylphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone The pyridine ring is then introduced via a nucleophilic substitution reactionThe hydrochloride salt is formed by treating the amine with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to therapeutic effects. The pathways involved may include inhibition of signal transduction pathways or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
  • 4-(2,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrobromide
  • 4-(2,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydroiodide

Uniqueness

4-(2,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to its hydrobromide and hydroiodide counterparts, the hydrochloride salt may exhibit different solubility and stability profiles, making it more suitable for certain applications .

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S.ClH/c1-11-6-7-13(12(2)9-11)14-10-20-16(18-14)19-15-5-3-4-8-17-15;/h3-10H,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYCUUSJRZAAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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